molecular formula C7H3I2NO2 B2451714 5,7-diiodo-3H-1,3-benzoxazol-2-one CAS No. 439107-30-9

5,7-diiodo-3H-1,3-benzoxazol-2-one

Cat. No. B2451714
CAS RN: 439107-30-9
M. Wt: 386.915
InChI Key: AOPJIEOEEWJHDC-UHFFFAOYSA-N
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Description

5,7-diiodo-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3I2NO2 . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . In one method, 2-hydroxy-3,5-diiodobenzoic acid was reacted with diphenylphosphoryl azide and triethylamine in toluene. The mixture was shaken at 110°C under an Argon atmosphere for 20 hours. The product was then extracted into ethyl acetate .


Molecular Structure Analysis

The molecular structure of 5,7-diiodo-3H-1,3-benzoxazol-2-one can be represented by the SMILES string IC1=CC2=C (C=C1)NC (O2)=O .


Chemical Reactions Analysis

The reaction of 2-hydroxy-3,5-diiodobenzoic acid with diphenylphosphoryl azide and triethylamine in toluene at 110°C for 20 hours resulted in the formation of 5,7-diiodo-3H-1,3-benzoxazol-2-one .


Physical And Chemical Properties Analysis

The molecular weight of 5,7-diiodo-3H-1,3-benzoxazol-2-one is 386.91 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of novel derivatives that have shown potent antibacterial activity . For instance, compounds 8a and 8e, which were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole and substituted-2-chloro-3-quinoline carbaldehydes, exhibited encouraging antibacterial activities .

Antioxidant Activity

In addition to their antibacterial properties, some derivatives of the compound also act as antioxidants . Specifically, compounds 8e and 8f were found to have antioxidant activities .

Antifungal Activity

The compound has been used in the synthesis of derivatives that have shown antifungal activity . The benzoxazolinone ring in the compound is known to have a number of activities, including antifungal .

Role in Defense Mechanisms of Plants

Benzoxazolinones, which include the compound , naturally occur in plants. They play a role as defense compounds against bacteria, fungi, and insects .

Synthesis of Bioactive Molecules

The compound has been used in the synthesis of bioactive molecules. For example, it has been used in the synthesis of pyrazolo[3,4-b]quinolines, which have displayed a broad spectrum of pharmacological and biological activities .

Potential for Development of New Drugs

Given the wide range of biological activities exhibited by the compound and its derivatives, there is potential for the development of new drugs. For instance, the compound could be used in the development of new antibacterial, antifungal, and antioxidant drugs .

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic effects on various cancer cells , suggesting that this compound may also target cancer cells.

Mode of Action

It is known that similar compounds can inhibit the growth of lung, breast, and colon cancer cells . This suggests that 5,7-diiodo-3H-1,3-benzoxazol-2-one may interact with its targets in a way that inhibits cell growth.

properties

IUPAC Name

5,7-diiodo-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPJIEOEEWJHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-diiodo-3H-1,3-benzoxazol-2-one

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